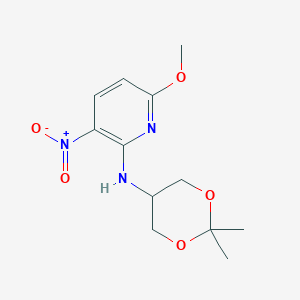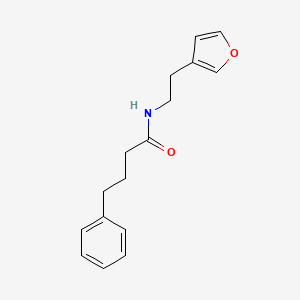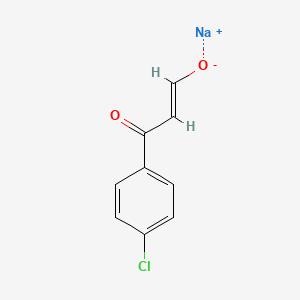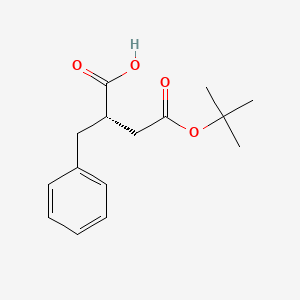
N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine
概要
説明
The compound “N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine” is an organic molecule that contains a dioxane ring (a six-membered ring with two oxygen atoms), a pyridine ring (a six-membered ring with one nitrogen atom), and functional groups such as nitro (-NO2), methoxy (-OCH3), and amine (-NH2) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dioxane ring provides a flexible, ether-like component to the molecule, while the pyridine ring introduces aromaticity and a potential site for further reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, the methoxy group could undergo substitution reactions, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like nitro, methoxy, and amine could increase the compound’s solubility in polar solvents .科学的研究の応用
Chemical Synthesis and Reactions
Research on related compounds has revealed applications in chemical synthesis and reactions. Rubinov et al. (2004) studied the synthesis of 1,6-disubstituted 2,4-pyridinediones from 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, uncovering potential pathways for creating N-substituted pyridine derivatives, which might include structures similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (Rubinov, B., Zheldakova, T., & Rubinova, I. L., 2004).
Luk’yanov et al. (2009) explored the interaction of primary amines with 2,2-dimethyl-5-nitro-5-nitroso-1,3-dioxane, which relates to the chemical structure , showing the potential for creating diverse nitroalkyl-ONN-azoxy compounds (Luk’yanov, O. A., Pokhvisneva, G. V., Ternikova, T. V., Shlykova, N., & Salamonov, Yu. B., 2009).
Application in Medicinal Chemistry
In the realm of medicinal chemistry, compounds related to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been studied. The research by Dueke-Eze et al. (2011) on Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, which includes structures related to the compound , indicates potential antimicrobial applications. Their research specifically highlighted the ability of these compounds to inhibit bacterial growth (Dueke-Eze, C. U. Fasina, & Idika, 2011).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques involving compounds structurally similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been a focus of research. For instance, Enders & Chow (2006) discussed the organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one, indicating the potential utility of such structures in complex organic synthesis processes (Enders, D., & Chow, S., 2006).
将来の方向性
特性
IUPAC Name |
N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWUBWBXFMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)


![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)
![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)
![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)